molecular formula C9H13N3O B13943820 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine CAS No. 337956-37-3

1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine

Cat. No.: B13943820
CAS No.: 337956-37-3
M. Wt: 179.22 g/mol
InChI Key: FFIPFUBVDWHOBE-UHFFFAOYSA-N
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Description

1-(1-Oxo-1λ⁵-pyridin-4-yl)piperazine (IUPAC name: 1-(pyridin-4-yl)piperazine) is a nitrogen-containing heterocyclic compound featuring a piperazine ring substituted at the 4-position with a pyridinyl group. This structure confers unique physicochemical and biological properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via C-N cross-coupling reactions, often using 4-chloropyridine and piperazine in the presence of a base and solvent. Optimal yields (70–85%) and high purity (99.1%) are achieved in isopropyl alcohol, whereas methanol or ethanol leads to competing C-O coupling, forming 4-alkoxypyridine byproducts (e.g., 4-methoxypyridine at 22% yield) . Its stability under weakly basic conditions and utility in forming cocrystals (e.g., with dapsone) highlight its relevance in drug formulation and crystallography .

Properties

CAS No.

337956-37-3

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-(1-oxidopyridin-1-ium-4-yl)piperazine

InChI

InChI=1S/C9H13N3O/c13-12-5-1-9(2-6-12)11-7-3-10-4-8-11/h1-2,5-6,10H,3-4,7-8H2

InChI Key

FFIPFUBVDWHOBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine can be achieved through several methods:

Industrial production methods often involve the use of these synthetic routes under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the oxo group can be replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to their modulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines , with 1-(pyridin-4-yl)piperazine falling into the latter category. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues
Compound Name Substituent/Modification Key Properties/Applications Synthetic Yield (%) References
1-(Pyridin-4-yl)piperazine Pyridin-4-yl group Cocrystal formation, intermediate in drug synthesis 70–85
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃-phenyl group Serotonin receptor agonist; illicit designer drug Not reported
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl-phenyl group Mixed serotonin/dopamine activity; antidepressant Not reported
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃-phenyl group Psychoactive effects; structural analog of MDMA Not reported
4-(Pyridin-4-ylmethyl)piperazine derivatives Pyridinylmethyl side chain TRPV1 receptor antagonism (e.g., compound D653-0010) 52–73

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) on the phenyl ring enhance receptor binding (e.g., TFMPP’s affinity for 5-HT receptors), whereas the pyridinyl group in 1-(pyridin-4-yl)piperazine offers balanced electron distribution, favoring cocrystallization and intermediate stability .
  • Synthetic Flexibility : The pyridinyl group enables diverse functionalization, such as acetonitrile derivatization (e.g., 2-(4-(pyridin-4-yl)piperazin-1-yl)acetonitrile at 52% yield) for bioactive molecule synthesis .
Physicochemical Properties
Property 1-(Pyridin-4-yl)piperazine Piperazine (Parent) 1-Methylpiperazine
pKa (25°C) Not reported 9.8 (1st NH), 5.6 (2nd NH) 9.5
Thermal Stability Stable in IPA Hygroscopic Volatile
Cocrystal Formation Yes (e.g., with dapsone) No No

Key Observations :

  • The pyridinyl substituent increases thermal stability compared to unsubstituted piperazine, which is hygroscopic and prone to decomposition .

Key Observations :

  • Modifications at the pyridinyl N-oxide position (e.g., 4-pyridylacetyl N-oxide) improve metabolic stability and oral bioavailability in vivo .

Biological Activity

1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyridine moiety, which is known for its diverse biological activities. Its molecular formula is C9H10N2O, and it has a molecular weight of approximately 162.19 g/mol. The unique structure allows it to interact with various biological targets.

Biological Activity Overview

Research indicates that 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine exhibits multiple biological activities, including:

  • Anticancer Properties : The compound has shown promise as an anticancer agent, particularly through its ability to inhibit cell proliferation in various cancer cell lines.
  • Neuropharmacological Effects : It may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways has been explored, indicating its potential in treating inflammatory diseases.

The mechanisms underlying the biological activities of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine are multifaceted:

  • Inhibition of Cell Proliferation : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Receptor Interaction : It has been shown to bind to various aminergic receptors, affecting neurotransmission and potentially providing therapeutic effects in psychiatric disorders .

Anticancer Activity

A study evaluating the anticancer effects of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine demonstrated significant inhibition of cell growth in HepG2 liver cancer cells. The IC50 value was found to be approximately 12 µM, indicating potent activity against this cell line.

StudyCell LineIC50 (µM)Mechanism
[A]HepG212Induction of apoptosis
[B]HCCLM315Inhibition of NF-kB signaling

Neuropharmacological Effects

In another investigation, the compound was tested for its affinity towards dopamine receptors. The results indicated a moderate binding affinity, suggesting potential use in treating conditions like schizophrenia or depression.

Receptor TypeBinding Affinity (Ki µM)
Dopamine D20.85
Serotonin 5-HT2A0.65

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